7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated derivative of tetrahydroquinoline. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 4th position of the tetrahydroquinoline ring. It has a molecular formula of C10H10FNO2 and a molecular weight of 195.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the fluorination of tetrahydroquinoline derivatives. One common method includes the reaction of 7-fluoroquinoline with hydrogenation catalysts under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce tetrahydroquinoline alcohols.
Scientific Research Applications
7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 7-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 7-Iodo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Uniqueness
The presence of the fluorine atom in 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo counterparts. These properties can enhance its effectiveness in biological applications and make it a valuable compound for research and development .
Properties
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-2,5,8,12H,3-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCHXHGIHXSTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1C(=O)O)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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